Cas no 3952-30-5 (N-(2-Furylmethyl)benzamide)

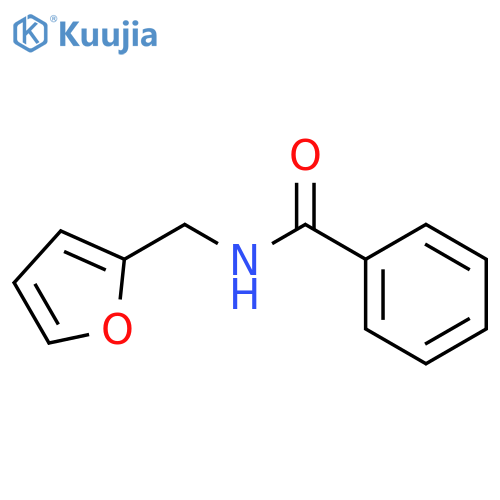

N-(2-Furylmethyl)benzamide structure

商品名:N-(2-Furylmethyl)benzamide

N-(2-Furylmethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(furan-2-ylmethyl)benzamide

- AC1Q5OT9

- AC1Q5OZQ

- N-(2-Furylmethyl)benzamide

- N-Furan-2-ylmethyl-benzamide

- N-Furfuryl-benzamid

- N-furfurylbenzamide

- N-furfuryl-benzamide

- NSC39532

- Oprea1_119374

- ST086586

- SureCN1490952

- N-[(furan-2-yl)methyl]benzamide

- Oprea1_197238

- N-(2-furanylmethyl)benzamide

- MLS001209538

- Benzamide, N-(2-furfuryl)-

- N-(2-Furylmethyl)benzamide #

- N~1~-(2-furylmethyl)benzamide

- HMS1674M07

- HMS2844D15

- STK091037

- SMR000513580

- ST08

- SCHEMBL1490952

- D93663

- AKOS000604319

- DTXSID50284878

- MFCD00453779

- NSC-39532

- CS-0323281

- CHEMBL1587069

- FTABNBAFUSPGJJ-UHFFFAOYSA-N

- TS-7280

- 3952-30-5

-

- MDL: MFCD00453779

- インチ: 1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)

- InChIKey: FTABNBAFUSPGJJ-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C([H])=C1C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 201.07903

- どういたいしつりょう: 201.078978594 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ぶんしりょう: 201.22

じっけんとくせい

- ようかいど: >30.2 [ug/mL]

- PSA: 42.24

- LogP: 2.60050

N-(2-Furylmethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D760320-1g |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 1g |

$430 | 2024-06-06 | |

| eNovation Chemicals LLC | D760320-250mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 250mg |

$185 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N907158-1g |

N-(furan-2-ylmethyl)benzamide |

3952-30-5 | 95% | 1g |

4,970.70 | 2021-05-17 | |

| 1PlusChem | 1P00J0T8-250mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 250mg |

$284.00 | 2024-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9652-1g |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 1g |

¥2495.0 | 2024-04-19 | |

| Aaron | AR00J11K-1g |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 1g |

$744.00 | 2025-02-10 | |

| A2B Chem LLC | AI86716-100mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 100mg |

$137.00 | 2024-04-20 | |

| Aaron | AR00J11K-250mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 250mg |

$282.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D760320-100mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 100mg |

$115 | 2024-06-06 | |

| eNovation Chemicals LLC | D760320-100mg |

N-[(furan-2-yl)methyl]benzamide |

3952-30-5 | 95% | 100mg |

$115 | 2025-02-20 |

N-(2-Furylmethyl)benzamide 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

3952-30-5 (N-(2-Furylmethyl)benzamide) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3952-30-5)N-(2-Furylmethyl)benzamide

清らかである:99%

はかる:1.0g

価格 ($):313.0